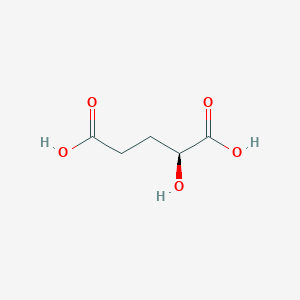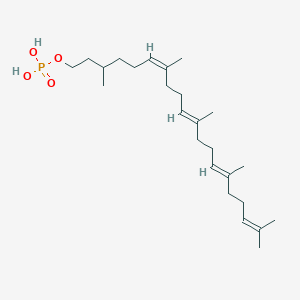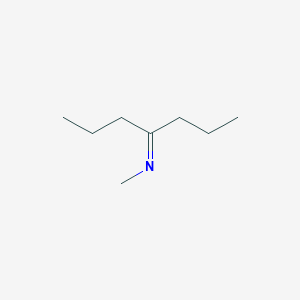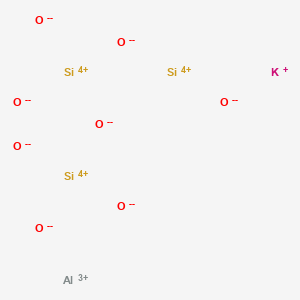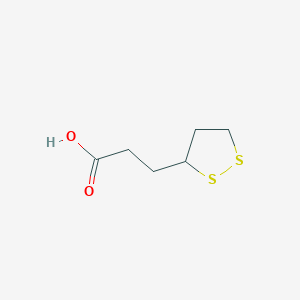
1,2-Dithiolane-3-propanoic acid
Descripción general
Descripción
1,2-Dithiolane-3-propanoic acid, also known as Bisnorlipoic acid, is a compound with the molecular formula C6H10O2S2 . It has a molecular weight of 178.3 g/mol . The compound is also known by other names such as 3-(dithiolan-3-yl)propanoic acid and Bisnorthioctic acid .
Synthesis Analysis
The synthesis of an N-terminus 1,2-dithiolane modified self-assembling peptide, which could be related to 1,2-Dithiolane-3-propanoic acid, has been reported . The synthetic route takes advantage of solid-phase peptide synthesis with the on-resin coupling of the dithiolane precursor molecule, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 1,2-Dithiolane-3-propanoic acid includes a five-membered ring containing two sulfur atoms . The IUPAC name for this compound is 3-(dithiolan-3-yl)propanoic acid . The InChI representation of the molecule is InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dithiolane-3-propanoic acid include a molecular weight of 178.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 178.01222190 g/mol . The topological polar surface area is 87.9 Ų .
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science :
- Development of chain-shortened analogs of lipoic acid, including bisnor-lipoic acid, for exploring their chemical properties and chromatographic mobilities (Shih et al., 1974).
- Examination of 1,2-dithiolanes for potential use in peptide chemistry, including the synthesis of N- and C-protected derivatives (Morera et al., 2002).
- Study on the self-assembly and gelation behavior of dithiolane-containing polymers, highlighting the versatility of these compounds in designing responsive and dynamic materials (Zhang & Waymouth, 2017).
Biological and Pharmacological Research :
- Investigation into the use of 1,2-dithiolane analogs in the synthesis of biologically active compounds (Orlinskii, 1996).
- Analysis of lipoic acid content in biological materials using gas chromatography, demonstrating the method's sensitivity and adaptability (Shih & Steinsberger, 1981).
- Synthesis and characterization of 1,2-dithiolane-modified peptides, exploring their potential in developing post-assembly modification strategies (Neves et al., 2018).
Chemical Properties and Applications :
- Review of the principal methods for synthesizing 1,2-dithiolans, their biological importance, and practical applications, emphasizing their diverse chemical properties and potential uses (Vasil'eva et al., 1976).
Direcciones Futuras
The use of 1,2-dithiolane-containing polymers to construct responsive and dynamic networks is an attractive strategy in material design . The properties of the resulting hydrogels depend sensitively on the structures of 1,2-dithiolanes . This suggests that the study and application of 1,2-Dithiolane-3-propanoic acid and related compounds could be a promising direction for future research.
Propiedades
IUPAC Name |
3-(dithiolan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQLDLUVIDCIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927144 | |
| Record name | 3-(1,2-Dithiolan-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dithiolane-3-propanoic acid | |
CAS RN |
13125-44-5 | |
| Record name | Bisnorlipoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-Dithiolan-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






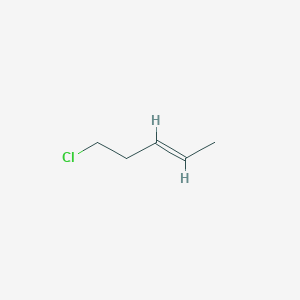
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)


![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


